Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a seven-membered azaspiro ring fused with a three-membered ring. The tert-butyl carboxylate group at the 7-position acts as a protective group, enhancing solubility and stability during synthetic processes. The iodine substituent at the 2-position introduces a reactive site for further functionalization, such as cross-coupling or nucleophilic substitution reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in visible-light photoredox-catalyzed reactions for dicarbofunctionalization of styrenes .
Properties
IUPAC Name |
tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXHCGRYXGBFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147717 | |
| Record name | 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-90-5 | |
| Record name | 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the azaspiro nonane core.
Chemical Reactions Analysis
Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of spirocyclic compounds and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The iodine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications based on the provided evidence:
Key Findings:
Reactivity Trends: Halogenated Derivatives (Iodo/Bromo): Serve as electrophilic intermediates. The iodo variant’s larger atomic radius may enhance reactivity in cross-coupling reactions compared to bromo analogs . Cyano Group: Enables click chemistry or hydrolysis to carboxylic acids, expanding utility in peptidomimetics . Oxo/Hydroxy Groups: Participate in redox reactions; the ketone derivative is a precursor for alcohols via NaBH₄ reduction .
Structural Modifications :
- Introduction of a second nitrogen (e.g., 2,7-diazaspiro derivatives) increases basicity and hydrogen-bonding capacity, making these compounds valuable in drug discovery (e.g., α-synuclein PET radiotracers) .
- Spirocyclic oxetane-piperidine hybrids (e.g., 2-oxa-7-azaspiro) exhibit enhanced metabolic stability, critical for CNS-targeting therapeutics .
Safety Profiles: Halogenated and diaza derivatives often require stringent handling due to acute toxicity (e.g., H302 for oral toxicity) . Non-halogenated analogs (e.g., cyano, oxo) are generally safer for laboratory use .
Biological Activity
Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 1638764-90-5) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Characteristics:
Synthesis
The synthesis of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate involves several steps, typically starting from simpler precursors through methods such as nucleophilic substitution and ring expansion. Notably, one method reported yields of up to 70.7% with relatively simple operational procedures, making it suitable for large-scale production .
Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate exhibits activity as a pharmaceutical intermediate, particularly in the development of compounds targeting chemokine receptors such as CCR3 and CCR5. These receptors are implicated in various diseases, including HIV/AIDS and inflammatory conditions . The compound's structure allows for the design of derivatives that can modulate receptor activity effectively.
Pharmacological Studies
-
In Vitro Studies:
- Research indicates that derivatives of this compound can inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids, suggesting potential applications in pain management and inflammation .
- A study highlighted that certain derivatives showed efficacy in regulating immune responses, indicating their potential use in treating autoimmune diseases .
- In Vivo Studies:
Case Study 1: HIV Inhibition
A derivative of tert-butyl 2-iodo-7-azaspiro[3.5]nonane was tested for its ability to prevent HIV replication in vitro. The results showed a significant reduction in viral load at low concentrations, supporting its potential as a therapeutic agent against HIV .
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, a related compound demonstrated a marked decrease in inflammatory markers. This suggests that the compound may possess anti-inflammatory properties that could be harnessed for therapeutic purposes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
